7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
7-chloro-4-cyclopropyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-9-1-4-11-8(5-9)6-14(10-2-3-10)12(15)7-16-11/h1,4-5,10H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHHBXIHQMHEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₂ClN₁O₂
- CAS Number : 88442-99-3
- Molecular Weight : 235.68 g/mol
Research indicates that 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may interact with various biological targets, including neurotransmitter receptors and enzymes involved in signaling pathways. Its structure allows it to potentially modulate pathways related to neuropharmacology and psychopharmacology.
Antipsychotic Effects
A study explored the compound's effects on dopaminergic and glutamatergic pathways, suggesting its potential as an antipsychotic agent. The inhibition of phosphodiesterase (PDE) enzymes was highlighted as a mechanism through which the compound could exert its effects, leading to increased levels of cyclic GMP (cGMP) in neuronal tissues .
Neuroprotective Properties
Preclinical studies have shown that the compound may possess neuroprotective properties. In vitro assays demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential therapeutic role in neurodegenerative diseases .
Case Studies
- Study on Schizophrenia Treatment : A research group investigated the use of similar benzoxazepine derivatives in treating schizophrenia. Results indicated that these compounds could significantly reduce symptoms by modulating neurotransmitter systems .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one led to improved cognitive function and reduced markers of neuronal damage .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in anticancer applications. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC3) cells.
- Case Study : A study synthesized derivatives of this compound and assessed their anticancer properties through in vitro screening. The most effective derivative showed IC values of 6.502 μM against MCF-7 and 11.751 μM against PC3 cells, indicating promising anticancer activity compared to standard treatments like doxorubicin .
Neuropharmacological Applications
The benzoxazepin framework has been implicated in neuropharmacology as well. Compounds within this class have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems.
- Research Insight : Investigations into similar benzoxazepin derivatives suggest that they may interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in treating mood disorders and neurodegenerative diseases.
Squalene Synthase Inhibition
Another notable application is the inhibition of squalene synthase, an enzyme involved in cholesterol biosynthesis. Inhibitors of this enzyme can be beneficial in treating hypercholesterolemia and related conditions.
- Case Study : Research has shown that derivatives of benzoxazepins exhibit strong inhibitory action against squalene synthase, making them candidates for developing new cholesterol-lowering medications .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Impact
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Bulky substituents like 3-chloro-2-methylphenyl () may hinder interactions with biological targets due to steric hindrance .
Electronic Effects :
- Fluorine in the 2-fluorobenzyl analog () enhances electronegativity, which could improve metabolic stability and binding affinity .
- Chlorine at the 7-position is conserved across analogs, suggesting its critical role in electronic modulation or target recognition.
Physicochemical Properties :
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Target Molecule Deconstruction
The target compound features a 1,4-benzoxazepin-3(2H)-one scaffold substituted with chlorine at position 7 and a cyclopropyl group at position 4. Retrosynthetic disconnection suggests two primary strategies:
- Ring-Formation Approach : Construction of the oxazepinone ring via lactonization or cyclocondensation.
- Substituent Introduction : Late-stage functionalization to install the cyclopropyl and chloro groups.
Key intermediates include 2-(alkenyloxy)benzaldehydes for oxidative cyclization and halogenated precursors for regioselective chlorination.
Tandem Oxidation-Iodolactonization Strategies
CuI/TBHP-Mediated Cyclization
The CuI/tert-butyl hydroperoxide (TBHP) system enables tandem aldehyde oxidation and iodolactonization, forming seven-membered benzoxazepinones. For example, substrate 1a (2-(2-methylallyloxy)benzaldehyde) reacts with 6.0 equiv TBHP and 1.2 equiv CuI in acetonitrile at 70°C for 6 h, yielding iodolactone 2a (75%).
Reaction Mechanism
- Oxidation : Aldehyde → Carboxylic acid via TBHP-mediated oxidation.
- Iodolactonization : CuI facilitates iodonium formation, triggering nucleophilic attack by the carboxylic acid to form the lactone ring.
Substrate Scope Limitations
Chlorination Strategies for Position 7
Direct Electrophilic Substitution
Chlorine can be introduced via:
- Precyclization : Using 2-chloro-5-hydroxybenzaldehyde derivatives.
- Postcyclization : Directed ortho-metalation (DoM) with LiTMP followed by Cl⁺ sources (e.g., NCS).
Limitations
Electron-deficient benzoxazepinones exhibit reduced reactivity toward electrophilic chlorination, necessitating activating groups (e.g., –NO₂).
Cyclopropanation Techniques
Simmons-Smith Reaction
Cyclopropane installation via Zn/Cu-mediated transfer to alkenes:
- Precyclization : Treat 2-(allyloxy)benzaldehyde with CH₂I₂/Zn-Cu to form cyclopropyl intermediates.
- Postcyclization : Risk of ring strain-induced decomposition limits utility.
Integrated Synthetic Route Proposal
Reaction Optimization Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what methodological challenges arise during cyclopropane ring incorporation?
- Methodology : Cyclopropane incorporation often employs nucleophilic substitution or transition metal-free cascade reactions. For example, analogous benzoxazepinones (e.g., 4-phenethyl or 4-benzyl derivatives) are synthesized via cyclization of substituted amines with chloroacetyl intermediates under basic conditions . Challenges include regioselectivity in cyclopropane ring formation and steric hindrance from the cyclopropyl group. Solvent-dependent optimization (e.g., using THF or DMF) and temperature control (60–100°C) are critical for yield improvement.
Q. How is the structural conformation of 7-chloro-4-cyclopropyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one validated, and what analytical techniques are prioritized?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry and ring puckering. For example, benzoxazepinone derivatives with bulky substituents (e.g., phenethyl or benzyl groups) show distinct dihedral angles (e.g., 85.2° between benzoxazepine and substituent planes) . Complementary techniques include / NMR (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
Q. What are the key reactivity patterns of the benzoxazepinone core, particularly under acidic or oxidative conditions?
- Methodology : The lactam moiety (3(2H)-one) is prone to hydrolysis under strong acidic/basic conditions, yielding carboxylic acid derivatives. Oxidative stability tests (e.g., HO/Fe) reveal resistance to epoxidation of the cyclopropyl ring but susceptibility of the benzoxazepine nitrogen to N-oxide formation. Reductive conditions (e.g., NaBH) may selectively reduce the ketone group.
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for benzoxazepinone derivatives?
- Methodology : Contradictions may arise from assay variability (e.g., DENV vs. WNV protease inhibition assays) or stereochemical impurities. A tiered approach includes:
Reproducibility checks : Validate IC values (e.g., 3.75 ± 0.06 μM for DENV protease ) across multiple cell lines.
Enantiomeric resolution : Use chiral HPLC to isolate stereoisomers and retest activity.
Molecular docking : Compare binding modes (e.g., hydrogen bonding with NS2B/NS3 protease active sites ) to identify critical interactions.
Q. What computational strategies are effective for predicting the binding affinity of 7-chloro-4-cyclopropyl derivatives to viral proteases or other targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSD < 2.0 Å over 100 ns) to assess stability.
- Free Energy Perturbation (FEP) : Quantify ΔG binding for cyclopropyl vs. bulkier substituents (e.g., phenethyl ).
- Pharmacophore Modeling : Map electrostatic/hydrophobic features aligning with protease active sites (e.g., S1/S2 pockets in DENV NS2B/NS3 ).
Q. How can structure-activity relationship (SAR) studies optimize the benzoxazepinone scaffold for enhanced selectivity against off-target enzymes?
- Methodology :
Substituent Scanning : Replace the cyclopropyl group with spirocyclic or bicyclic moieties to modulate steric/electronic profiles.
Protease Panels : Test against homologous enzymes (e.g., SARS-CoV-2 M) to identify selectivity determinants.
Metabolic Stability Assays : Evaluate microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with reduced CYP450 inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
